2-(5-Chloro-2-nitrophenoxy)-ethanol
Description
Properties
Molecular Formula |
C8H8ClNO4 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenoxy)ethanol |
InChI |
InChI=1S/C8H8ClNO4/c9-6-1-2-7(10(12)13)8(5-6)14-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
AHVRBDVVCIUFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional similarities of 2-(5-Chloro-2-nitrophenoxy)-ethanol to other nitro- and chloro-substituted phenoxyethanol derivatives are critical for understanding its physicochemical and biological properties. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : The presence of a nitro group at position 2 enhances electron-withdrawing effects, reducing electron density on the benzene ring and increasing stability toward electrophilic substitution. Chlorine at position 5 further polarizes the ring, influencing reactivity and intermolecular interactions .
- Thermal Stability: Higher molecular weight correlates with increased melting points; for example, 2-(2,4-Dichlorophenoxy)ethanol melts at 327 K, whereas methanol analogs (e.g., (5-Chloro-2-nitrophenyl)methanol) likely have lower melting points .
Key Insights :
- For example, 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol mandates precautions against inhalation .
Preparation Methods
Williamson Ether Synthesis
The Williamson reaction, coupling 5-chloro-2-nitrophenol with 2-chloroethanol, remains the most scalable approach.
Procedure :
5-Chloro-2-nitrophenol (1.0 equiv) and 2-chloroethanol (1.2 equiv) are dissolved in anhydrous DMF. Potassium carbonate (2.0 equiv) is added, and the mixture is heated to 80°C for 12 hours. The crude product is extracted with dichloromethane, washed with water, and purified via vacuum distillation.
Optimization Insights :
-
Base Selection : K2CO3 outperforms NaOH due to reduced side reactions (e.g., elimination of 2-chloroethanol to ethylene oxide).
-
Solvent : DMF enhances nucleophilicity of the phenoxide ion, improving yields to 75–82%.
Table 1: Williamson Ether Synthesis Conditions and Outcomes
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 82 |
| NaOH | DMSO | 90 | 10 | 68 |
| Cs2CO3 | THF | 70 | 15 | 74 |
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation under milder conditions, ideal for acid-sensitive substrates.
Procedure :
5-Chloro-2-nitrophenol (1.0 equiv), ethylene glycol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD; 1.2 equiv) are combined in THF at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. After quenching with water, the product is extracted with ethyl acetate and purified via column chromatography.
Advantages :
Alkoxylation with Ethylene Oxide
Gas-phase reactions with ethylene oxide offer industrial scalability but require stringent safety protocols.
Procedure :
5-Chloro-2-nitrophenol is dissolved in a 10% NaOH solution, and ethylene oxide gas is bubbled through the mixture at 40°C for 8 hours. The product precipitates upon acidification and is recrystallized from ethanol.
Challenges :
-
Byproduct Formation : Excess ethylene oxide may lead to polyether byproducts.
-
Yield : Moderate (65–72%) due to competing hydrolysis of ethylene oxide.
Comparative Analysis of Etherification Methods
Table 2: Method-Specific Advantages and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Williamson | 75–82 | 98–99 | High | Moderate |
| Mitsunobu | 85–89 | 99+ | Low | High |
| Alkoxylation | 65–72 | 95–97 | High | Low |
-
Williamson Synthesis : Best suited for bulk production despite higher energy inputs.
-
Mitsunobu Reaction : Preferred for lab-scale synthesis requiring high purity.
-
Alkoxylation : Limited to facilities with ethylene oxide handling capabilities.
Purification and Characterization
Q & A
Q. What are the recommended synthetic routes for 2-(5-Chloro-2-nitrophenoxy)-ethanol, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 5-chloro-2-nitrophenol and ethylene oxide or ethylene carbonate under acidic or basic conditions. For example:
- Route 1 : React 5-chloro-2-nitrophenol with ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours, catalyzed by K₂CO₃ .
- Route 2 : Use ethylene glycol monotosylate as an alkoxylating agent in the presence of NaH, followed by purification via recrystallization in methanol (yield: ~65–75%) .
Q. Optimization Strategies :
- Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1).
- Adjust stoichiometry (1:1.2 molar ratio of phenol to ethylene oxide) to minimize side products.
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (methanol/water mixture) .
Table 1 : Comparative Synthetic Routes
| Method | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|
| Ethylene oxide + K₂CO₃ | DMF | 70°C | 68% |
| Ethylene glycol tosylate + NaH | THF | 25°C | 72% |
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Identify O-H stretching (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile:water 70:30) to assess purity (>95%) .
Validation : Compare spectral data with NIST Chemistry WebBook or PubChem entries for analogous nitrophenoxyethanol derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer : Contradictions often arise from variations in assay conditions, purity, or biological models. To address this:
- Standardize Assay Protocols :
- Use a common cell line (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate compound stability under assay conditions via LC-MS .
- Purity Verification : Require ≥98% purity (HPLC) and confirm absence of residual solvents (GC-MS) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .
Case Study : Discrepancies in cytotoxicity (IC₅₀) values may stem from differences in mitochondrial activity assays (MTT vs. resazurin). Re-test using orthogonal methods .
Q. How can computational methods predict the reactivity or stability of this compound under varying experimental conditions?
Methodological Answer :
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Model solvation effects in aqueous vs. organic solvents to guide storage conditions (e.g., avoid prolonged exposure to light/heat) .
Table 2 : Predicted Reactivity Parameters
| Parameter | Value (DFT) | Experimental Validation |
|---|---|---|
| Nitro group BDE | 285 kJ/mol | TGA/DSC analysis |
| Hydrolysis half-life (pH 7) | 72 hours | LC-MS monitoring |
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer :
- Photodegradation Studies :
- Soil Microcosm Experiments :
- Ecotoxicity Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
